6-Bromo-2,3-dihydrobenzofuran: A Technical Overview of its Chemical Properties, Structure, and Biological Relevance
6-Bromo-2,3-dihydrobenzofuran: A Technical Overview of its Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activity of 6-Bromo-2,3-dihydrobenzofuran. This document is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering available data on its physicochemical characteristics and its potential as a therapeutic agent.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 189035-22-1 | [1][2] |
| Molecular Formula | C₈H₇BrO | [1][2] |
| Molecular Weight | 199.04 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Boiling Point | 236.49 °C (Predicted) | [4] |
| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [3] |
| Water Solubility | 0.22 g/L (25 °C, Estimated) | [2] |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Chemical Structure
The structure of 6-Bromo-2,3-dihydrobenzofuran consists of a dihydrobenzofuran core with a bromine atom substituted at the 6th position of the benzene ring.
| Identifier | Value |
| IUPAC Name | 6-bromo-2,3-dihydro-1-benzofuran |
| SMILES | C1OC2=C1C=CC(=C2)Br |
| InChI | InChI=1S/C8H7BrO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Synthesis and Reactivity
Synthetic Approach
A general synthetic route for 6-Bromo-2,3-dihydrobenzofuran has been described involving an intramolecular reaction of a Grignard reagent with 2,6-dichlorobenzonitrile.[1] The subsequent enolate is then reacted with an aryllithium reagent to introduce the bromine.[1] The final step involves alkylation.[1] However, a detailed experimental protocol with specific reagents, reaction conditions, and purification methods is not widely published.
General synthetic strategies for the 2,3-dihydrobenzofuran scaffold often involve transition metal-catalyzed reactions, such as rhodium- or palladium-catalyzed C-H activation and cyclization reactions.[3][5]
Reactivity
The reactivity of the benzofuran ring system is influenced by the electron-donating oxygen atom and the fused benzene ring. The bromine atom at the 6-position acts as a potential site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for further functionalization of the molecule. The dihydrofuran ring can potentially undergo reactions such as ring-opening or oxidation under specific conditions.
Spectroscopic Data
Biological Activity: Endothelin Receptor Antagonism
6-Bromo-2,3-dihydrobenzofuran has been identified as an endothelin receptor antagonist.[1] Endothelin receptors, primarily ETA and ETB, are G protein-coupled receptors (GPCRs) that play a crucial role in vasoconstriction and cell proliferation.[6] Antagonism of these receptors is a therapeutic strategy for conditions such as pulmonary arterial hypertension.[6]
Endothelin Signaling Pathway
The endothelin signaling cascade is initiated by the binding of endothelin peptides (ET-1, ET-2, ET-3) to the ETA or ETB receptors on the cell surface. This binding triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. The specific G protein activated (e.g., Gq/11, Gi/o, Gs, G12/13) determines the downstream signaling events.[7]
A common pathway involves the activation of phospholipase C (PLC) by Gαq, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to physiological responses such as vasoconstriction and cell growth.
Figure 1: A simplified diagram of the endothelin receptor signaling pathway.
Experimental Evaluation
The antagonist activity of compounds like 6-Bromo-2,3-dihydrobenzofuran is typically evaluated using in vitro receptor binding assays. A common method is a competitive radioligand binding assay.
Experimental Workflow: Competitive Radioligand Binding Assay
Figure 2: A general workflow for a competitive radioligand binding assay.
This assay measures the ability of the test compound (6-Bromo-2,3-dihydrobenzofuran) to displace a known radiolabeled ligand from the endothelin receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value, which can then be used to calculate the binding affinity (Ki).[8][9]
Conclusion
6-Bromo-2,3-dihydrobenzofuran is a compound of interest for its potential as an endothelin receptor antagonist. While basic chemical and structural information is available, a comprehensive understanding of its properties and biological activity requires further experimental investigation. This guide provides the currently available information to support researchers in their efforts to explore the therapeutic potential of this and related molecules. Further studies are warranted to elucidate its precise mechanism of action, pharmacokinetic profile, and in vivo efficacy.
References
- 1. 6-Bromo-2,3-dihydrobenzofuran | 189035-22-1 | PHA03522 [biosynth.com]
- 2. Page loading... [guidechem.com]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-bromo-2,3-dihydrobenzofuran (189035-22-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 6. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
